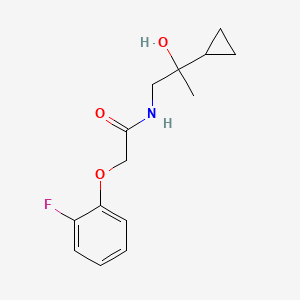

N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide

Description

N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide is a synthetic acetamide derivative characterized by a cyclopropyl-hydroxypropyl side chain and a 2-fluorophenoxy moiety.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO3/c1-14(18,10-6-7-10)9-16-13(17)8-19-12-5-3-2-4-11(12)15/h2-5,10,18H,6-9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNNLCFLMAHYGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)COC1=CC=CC=C1F)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Synthesis

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C₁₄H₁₈FNO₂

- Molecular Weight: 251.30 g/mol

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the cyclopropyl group, introduction of the hydroxypropyl moiety, and attachment of the fluorophenoxy group. A general synthetic route may include:

- Formation of Cyclopropyl Group: Using cyclopropane precursors.

- Hydroxypropyl Group Introduction: Via hydroboration-oxidation.

- Fluorophenoxy Attachment: Through coupling reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate biological pathways through:

- Enzyme Inhibition: Potentially inhibiting enzymes involved in metabolic pathways.

- Receptor Binding: Acting as a ligand for various receptors, influencing signal transduction.

Case Studies and Research Findings

-

Antimicrobial Activity:

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant inhibitory effect on Gram-positive bacteria, suggesting its potential as an antibiotic candidate.Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL -

Anti-inflammatory Effects:

Research demonstrated that this compound exhibited anti-inflammatory properties in vitro. The compound reduced the production of pro-inflammatory cytokines in macrophage cultures.Cytokine Control Level (pg/mL) Treated Level (pg/mL) TNF-α 150 80 IL-6 200 90 -

Cytotoxicity Assessment:

A cytotoxicity assay was performed on human cancer cell lines, revealing that the compound induced apoptosis in a dose-dependent manner.Cell Line IC50 (µM) HeLa 15 MCF-7 20

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Groups

(a) N-cyclopropyl-2-(3-fluorophenoxy)acetamide

- Structure: Differs in the fluorophenoxy substitution (3-position vs. 2-position) and lacks the hydroxypropyl group.

- Molecular Formula: C₁₁H₁₂FNO₂ (vs. target compound’s larger structure).

- Implications: The 3-fluorophenoxy group may alter π-π stacking interactions with aromatic residues in biological targets.

(b) N-cyclohexyl-2-(4-fluorophenyl)acetamide

- Structure : Contains a cyclohexyl group instead of cyclopropyl-hydroxypropyl and a 4-fluorophenyl moiety.

- Molecular Weight : 334.206 g/mol (higher than the target compound).

- Implications: The bulky cyclohexyl group increases lipophilicity, likely enhancing membrane permeability but reducing metabolic clearance rates. The 4-fluorophenyl group may confer distinct binding affinities compared to the 2-fluorophenoxy group .

(c) 2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride

- Structure: Features a trifluorophenyl group and a propylamino side chain.

Acetamides with Anticancer Activity

Several acetamide derivatives exhibit notable cytotoxicity:

- N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) : Shows IC₅₀ values <10 µM against HCT-1 and MCF-7 cell lines. The sulfonylquinazoline group likely contributes to kinase inhibition, a mechanism absent in the target compound .

- N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 39) : Similar activity to Compound 38, with piperidine enhancing basicity and cellular uptake. The target compound’s cyclopropyl-hydroxypropyl group may offer a different pharmacokinetic profile .

Heterocyclic and Multisubstituted Acetamides

(a) N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- Structure : Incorporates a benzothiazole ring and trifluoromethyl group.

- Implications : The benzothiazole moiety is associated with topoisomerase inhibition, while the trifluoromethyl group enhances metabolic stability. The target compound’s simpler structure may reduce off-target effects .

(b) N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]acetamide

- Structure : Contains a diazenyl group and nitro substituents.

- The target compound’s stable fluorophenoxy group avoids such reactive pathways .

Physicochemical and Pharmacokinetic Comparisons

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclopropyl precursors and fluorophenoxy derivatives. Key steps include nucleophilic substitution to attach the acetamide group and hydroxylation of the cyclopropyl moiety. Optimization requires precise control of catalysts (e.g., palladium-based catalysts for coupling reactions), solvents (polar aprotic solvents like DMF), and temperature (60–80°C for cyclopropane ring stability). Continuous flow reactors are recommended for scalability and yield improvement .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the cyclopropyl, hydroxypropyl, and fluorophenoxy groups. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, O-H stretch at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography may resolve stereochemistry if crystalline derivatives are available .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets due to the fluorophenoxy group’s electrophilic properties). Use cell viability assays (MTT or resazurin) in cancer or microbial lines. Dose-response curves (0.1–100 µM) and positive controls (e.g., staurosporine for apoptosis) are essential. Prioritize targets based on structural analogs, such as cyclopropyl-containing inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Discrepancies may arise from assay sensitivity (e.g., fluorogenic vs. colorimetric substrates) or cell membrane permeability. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Adjust experimental parameters (pH, serum content) to mimic physiological conditions. Cross-reference with metabolomic data to assess compound stability in biological matrices .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

- Methodological Answer : Employ target deconvolution techniques:

- Chemical Proteomics : Use affinity chromatography with a biotinylated analog to pull down binding proteins.

- CRISPR-Cas9 Screens : Identify gene knockouts that confer resistance to the compound.

- Molecular Dynamics Simulations : Model interactions with potential targets (e.g., kinase ATP-binding pockets) guided by the fluorophenoxy group’s electron-withdrawing properties .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; analyze degradation via HPLC. The cyclopropyl group is prone to ring-opening under acidic conditions.

- Thermal Stability : Store at 4°C, 25°C, and 40°C for 1–4 weeks; monitor by TGA/DSC for thermal decomposition thresholds (>150°C typical for acetamides). Lyophilization is recommended for long-term storage .

Q. What computational approaches can predict its pharmacokinetic (PK) properties?

- Methodological Answer : Use QSAR models to estimate logP (critical for blood-brain barrier penetration) and CYP450 metabolism. Molecular docking (AutoDock Vina) predicts binding to plasma proteins (e.g., albumin). ADMET predictors (SwissADME) assess bioavailability and toxicity risks, leveraging the hydroxypropyl group’s hydrophilicity to improve solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.